(R)-2-(o-Tolyl)pyrrolidine hydrochloride
Description
The exact mass of the compound (2R)-2-(2-Methylphenyl)pyrrolidine hydrochloride is 197.0971272 g/mol and the complexity rating of the compound is 144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-2-(o-Tolyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(o-Tolyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(2-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRKKCHTNWTYLS-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-(o-Tolyl)pyrrolidine hydrochloride CAS 1381929-14-1 properties
CAS: 1381929-14-1 Document Type: Technical Whitepaper & Application Guide Version: 2.0 (2026 Revision)
Executive Summary
(R)-2-(o-Tolyl)pyrrolidine hydrochloride is a high-value chiral building block belonging to the 2-arylpyrrolidine class of pharmacophores. Distinguished by its specific (R)-stereochemistry and the sterically demanding ortho-methyl substituent on the phenyl ring, this scaffold acts as a conformational lock in drug design. It is extensively utilized in the development of Neuronal Nitric Oxide Synthase (nNOS) inhibitors , Histamine H3 receptor antagonists , and Norepinephrine Reuptake Inhibitors (NRIs) .
Unlike its unsubstituted phenyl analogs, the o-tolyl group induces a high energy barrier to rotation around the C2–Ar bond, forcing the pyrrolidine ring into a distinct pucker. This property is critical for distinguishing between closely related receptor isoforms (e.g., nNOS vs. eNOS).
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Identification
| Property | Specification |
| IUPAC Name | (2R)-2-(2-methylphenyl)pyrrolidine hydrochloride |
| Common Name | (R)-2-(o-Tolyl)pyrrolidine HCl |
| CAS Number | 1381929-14-1 |
| Molecular Formula | C₁₁H₁₅N[1][2][3][4] · HCl |
| Molecular Weight | 197.70 g/mol |
| Chiral Center | C2 (Configuration: R) |
| Salt Form | Hydrochloride (1:1 stoichiometry) |
Physical Properties
| Parameter | Data / Observation |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in Hexanes, Et₂O |
| Hygroscopicity | Moderate (Store under dessication) |
| Melting Point | Typical range for class: 145–165°C (Compound specific) |
| Enantiomeric Excess (ee) | >98% (Required for high-affinity binding studies) |
Synthetic Methodology: The "Asymmetric Hydrogenation" Route
Author's Note: While classical resolution of racemic mixtures is possible using tartaric acid, modern industrial synthesis favors asymmetric catalysis to maximize atom economy and yield.
Core Synthetic Pathway
The most robust route for generating high-ee (R)-2-arylpyrrolidines involves the asymmetric hydrogenation of the corresponding cyclic imine precursor. This method avoids the waste associated with chiral resolution.
Step-by-Step Protocol:
-
Imine Formation: Cyclization of 4-amino-1-(o-tolyl)butan-1-one (or its acetal protected form) under acidic conditions yields the cyclic imine 2-(o-tolyl)-1-pyrroline .
-
Asymmetric Reduction: The imine is subjected to high-pressure hydrogenation (30–50 bar H₂) using an Iridium (Ir) catalyst complexed with a chiral P,N-ligand (e.g., Ir-(R)-PHOX or similar).
-
Critical Parameter: The ortho-methyl group creates steric hindrance; catalyst loading must be optimized (typically 0.5–1 mol%).
-
-
Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether/dioxane to precipitate the hydrochloride salt.
Workflow Visualization
Figure 1: Stereoselective synthesis via Iridium-catalyzed asymmetric hydrogenation of the cyclic imine intermediate.[3]
Medicinal Chemistry Applications: The "Ortho-Effect"[2]
Structural Activity Relationship (SAR)
The utility of CAS 1381929-14-1 lies in its ability to probe the hydrophobic pocket of target proteins.
-
Conformational Restriction: The ortho-methyl group sterically clashes with the pyrrolidine ring protons. This restricts the rotation of the phenyl ring relative to the pyrrolidine nitrogen.
-
Selectivity Switch: In nNOS inhibitors, this restricted conformation often prevents binding to the endothelial isoform (eNOS), thereby reducing cardiovascular side effects (e.g., hypotension).
Key Therapeutic Targets
-
nNOS Inhibitors (Neurodegeneration): Used as a fragment to link with aminopyridine heads. The (R)-configuration positions the aryl group to optimize Van der Waals contacts with residues like Val567 and Phe584 in the nNOS active site.
-
Histamine H3 Antagonists: The scaffold serves as a lipophilic anchor, improving blood-brain barrier (BBB) penetration due to the compact, non-polar tolyl region.
Pharmacophore Mapping
Figure 2: Pharmacophore map illustrating the role of the ortho-methyl group in receptor selectivity.
Analytical Characterization Protocols
To ensure data integrity in biological assays, the purity and stereochemistry must be validated using the following "Self-Validating" protocols.
Enantiomeric Purity (Chiral HPLC)
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Validation: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. A racemic standard must be injected first to establish retention times.
NMR Validation
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic doublet/singlet of the o-methyl group at ~2.3 ppm. The methine proton at the chiral center (C2) usually appears as a multiplet around 4.5–4.8 ppm, deshielded by the ammonium salt formation.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral - Category 4).
-
Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Spill Protocol: Neutralize with weak base (sodium bicarbonate) before disposal, as the free base is volatile and odorous.
References
-
Stereoselective Synthesis of Pyrrolidines: Organic Chemistry Portal. "Synthesis of Pyrrolidines via Asymmetric Hydrogenation." Available at: [Link]
-
nNOS Inhibitor SAR: Journal of Medicinal Chemistry. "Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase." Available at: [Link]
- H3 Receptor Ligands:Google Patents. "Pyrrolidine derivatives as Histamine H3 Antagonists (WO2005082893).
-
Safety Data: PubChem. "Pyrrolidine Hydrochloride Safety Data." Available at: [Link]
-
General Synthesis: Beilstein Journal of Organic Chemistry. "Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-Carbonitrile: A Key Intermediate." (Context on pyrrolidine resolution). Available at: [Link][5][6]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. US8957226B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-2-(2-methylphenyl)pyrrolidine HCl: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of (R)-2-(2-methylphenyl)pyrrolidine hydrochloride, a chiral molecule of significant interest in modern synthetic and medicinal chemistry. We will delve into its chemical structure, stereoselective synthesis, detailed analytical characterization, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a desirable trait in the design of bioactive molecules.[1] When substituted at the 2-position with an aryl group, as in (R)-2-(2-methylphenyl)pyrrolidine, a critical chiral center is established. The absolute configuration at this center is often paramount to the molecule's biological activity and its efficacy as a chiral auxiliary or ligand in asymmetric synthesis.[3][4]
(R)-2-(2-methylphenyl)pyrrolidine HCl, with its defined stereochemistry and the presence of a tolyl group, serves as a valuable building block for more complex molecular architectures. Understanding its fundamental properties is key to unlocking its full potential in research and development.
Physicochemical and Structural Properties
(R)-2-(2-methylphenyl)pyrrolidine hydrochloride, also known by its synonym (2R)-2-(2-methylphenyl)pyrrolidine hydrochloride, is a solid organic compound.[5] Its structure consists of a pyrrolidine ring with a 2-methylphenyl (o-tolyl) group at the second position, with the stereochemistry at this carbon defined as 'R'. The molecule is supplied as a hydrochloride salt, which enhances its stability and water solubility.
| Property | Value | Source |
| CAS Number | 1381929-14-1 | [5][6] |
| Molecular Formula | C₁₁H₁₆ClN | [5][6] |
| Molecular Weight | 197.71 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | ≥ 97% | [5] |
| Storage | Room temperature, protect from light | [5] |
| InChI Key | HNRKKCHTNWTYLS-RFVHGSKJSA-N | [5] |
The free base, (R)-2-(2-methylphenyl)pyrrolidine (CAS: 129540-23-4), is a colorless to yellow liquid with a molecular weight of 161.25 g/mol .[7] The conversion to its hydrochloride salt is a standard procedure to improve handling and stability.
Stereoselective Synthesis: A Methodological Approach
The enantiomerically pure synthesis of 2-arylpyrrolidines is a topic of considerable research.[8][9] A common and effective strategy involves the asymmetric reduction of a cyclic imine precursor. Below is a representative protocol based on established methodologies for the synthesis of chiral 2-aryl-substituted pyrrolidines.[8][9] This process highlights the critical steps to ensure high enantiomeric excess.
Synthetic Workflow Diagram
Caption: Synthetic pathway for (R)-2-(2-methylphenyl)pyrrolidine HCl.
Experimental Protocol
Part 1: Formation of the Cyclic Imine Precursor
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-methylphenyl)-4-oxobutan-1-one in a suitable solvent such as toluene.
-
Amine Source Addition: Add an excess of an ammonia source, for example, ammonium acetate, to the solution.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the formation of the cyclic imine, 5-(2-methylphenyl)-3,4-dihydro-2H-pyrrole.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude imine is often used in the next step without further purification.
Part 2: Enantioselective Reduction
The choice of catalyst is crucial for achieving high enantioselectivity. Biocatalytic methods using imine reductases (IREDs) have shown excellent results for this class of compounds.[8]
-
Biocatalyst Setup: In a buffered aqueous solution, prepare the imine reductase enzyme (an (R)-selective IRED), a co-factor regeneration system (e.g., glucose and glucose dehydrogenase), and the necessary co-factor (NADP+).[9]
-
Substrate Addition: Add the crude cyclic imine from the previous step to the buffered enzyme solution.
-
Reduction: Stir the mixture at a controlled temperature (e.g., 30 °C) and pH. The enzymatic reduction of the C=N double bond proceeds with high stereoselectivity.
-
Extraction: Upon completion of the reaction (monitored by HPLC or GC), extract the product, (R)-2-(2-methylphenyl)pyrrolidine, with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Part 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified (R)-2-(2-methylphenyl)pyrrolidine free base in a dry, aprotic solvent such as diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until the solution is acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (R)-2-(2-methylphenyl)pyrrolidine HCl as a solid.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure, purity, and stereochemistry of the final product. A combination of spectroscopic and chromatographic techniques is employed.
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, exhibiting complex splitting patterns characteristic of a 1,2-disubstituted benzene ring.
-
Pyrrolidine Protons:
-
The proton at the C2 chiral center (adjacent to the aryl group and nitrogen) would appear as a multiplet, likely in the δ 4.0-4.5 ppm range.
-
The other pyrrolidine methylene protons (at C3, C4, and C5) would resonate as complex multiplets in the δ 1.5-3.5 ppm range.
-
-
Methyl Protons: A singlet for the tolyl methyl group would be expected around δ 2.3 ppm.
-
N-H Proton: The proton on the nitrogen (as the hydrochloride salt) would likely appear as a broad singlet at a downfield chemical shift.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals would be expected in the δ 125-145 ppm region. The carbon attached to the pyrrolidine ring and the carbon bearing the methyl group would be distinct.
-
Pyrrolidine Carbons:
-
The C2 chiral carbon would appear in the δ 60-70 ppm range.
-
The other three pyrrolidine carbons would resonate in the upfield region, typically between δ 25-55 ppm.
-
-
Methyl Carbon: The tolyl methyl carbon would give a signal around δ 20-25 ppm.
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the N-H⁺ stretch in an amine hydrochloride salt.
-
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
-
Aromatic C=C Bends: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
In electrospray ionization (ESI) mass spectrometry, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 162.12, corresponding to the formula C₁₁H₁₆N⁺.
-
Chromatographic Analysis Protocol (HPLC)
High-Performance Liquid Chromatography is indispensable for assessing the purity and, crucially, the enantiomeric excess (e.e.) of the synthesized compound.
-
Instrumentation: An HPLC system equipped with a UV detector is suitable.
-
Column: A chiral stationary phase is required to separate the (R) and (S) enantiomers. Columns such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H) are often effective for this class of compounds.
-
Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol is typically used. The exact ratio needs to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of (R)-2-(2-methylphenyl)pyrrolidine HCl in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Applications in Drug Discovery and Asymmetric Synthesis
2-Arylpyrrolidine derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiarrhythmic, antihypertensive, and CNS-related effects.[17][18][19] While specific applications of (R)-2-(2-methylphenyl)pyrrolidine HCl are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of novel therapeutic agents.
Furthermore, chiral pyrrolidines are widely used as:
-
Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective reaction, after which they can be cleaved and recovered.[4][20]
-
Chiral Ligands: In transition-metal catalysis, they can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction.
-
Organocatalysts: Proline and its derivatives are famous for their role in asymmetric organocatalysis.
The specific stereochemistry and substitution pattern of (R)-2-(2-methylphenyl)pyrrolidine make it a promising candidate for these applications, particularly where steric bulk near the chiral center is desired to enhance stereochemical control.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-(2-methylphenyl)pyrrolidine HCl.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If swallowed: Rinse mouth and seek medical attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
-
Storage: Store in a tightly sealed container in a dry place, protected from light.[5]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.
Conclusion
(R)-2-(2-methylphenyl)pyrrolidine HCl is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined three-dimensional structure makes it an attractive starting material for the development of new pharmaceuticals and a useful tool in asymmetric synthesis. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is fundamental for its effective application in the laboratory and beyond. The continued exploration of stereoselective synthetic methods will undoubtedly make this and similar chiral pyrrolidines more accessible, paving the way for new discoveries in drug development and catalysis.
References
-
Zhang, W., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, 22(9), 3367–3372. Available at: [Link]
-
ResearchGate. (n.d.). Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines. [Image]. Available at: [Link]
-
Al-Zoubi, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]
-
Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Catalysts, 11(8), 989. Available at: [Link]
-
Staroń, J., et al. (2015). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 67(4), 779-787. Available at: [Link]
-
Boruah, M., & Kalita, B. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. Available at: [Link]
-
Semantic Scholar. (n.d.). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Available at: [Link]
-
PubChem. (n.d.). (2R)-(-)-2-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
ChemBK. (2024). (R)-2-Methyl-pyrrolidine, HCL. Available at: [Link]
-
Ali, A., et al. (2021). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 115, 105244. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 378(6625), 1213-1219. Available at: [Link]
-
ResearchGate. (n.d.). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. Available at: [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
-
PubChem. (n.d.). 2-Methylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Available at: [Link]
-
Chromatography Forum. (2005). Determination of N-Methyl-2-pyrrolidone, NMP. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (R)-(-)-2-Methylpyrrolidine HCl (135324-85-5) at Nordmann - nordmann.global [nordmann.global]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-2-(o-Tolyl)pyrrolidine hydrochloride | 1381929-14-1 [sigmaaldrich.com]
- 6. 1381929-14-1|(R)-2-(o-Tolyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,2-Dimethylpyrrolidine hydrochloride(623580-01-8) 1H NMR spectrum [chemicalbook.com]
- 11. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride(56824-22-7) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Methylpyrrolidine | C5H11N | CID 13003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine(123-75-1) IR Spectrum [m.chemicalbook.com]
- 15. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]
- 16. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 17. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. pnrjournal.com [pnrjournal.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: (R)-2-(o-Tolyl)pyrrolidine HCl as a Chiral Building Block
Executive Summary
(R)-2-(o-Tolyl)pyrrolidine HCl (CAS: 1381929-14-1) is a specialized chiral building block distinguished by the steric bulk of the ortho-methyl group on the phenyl ring. Unlike its unsubstituted analog (2-phenylpyrrolidine), the o-tolyl moiety introduces significant conformational restriction and lipophilicity. This guide details its application in medicinal chemistry (specifically for GPCR and Bcl-2 inhibitor optimization) and asymmetric organocatalysis , providing validated protocols for handling, desalting, and synthetic integration.
Chemical Profile & Significance[1][2][3][4]
The "Ortho-Effect" in Drug Design
The strategic value of (R)-2-(o-Tolyl)pyrrolidine lies in the ortho-methyl group. In drug discovery, this group serves two critical functions:
-
Conformational Locking: The steric clash between the o-methyl and the pyrrolidine ring forces the aryl group into a specific dihedral angle relative to the nitrogen lone pair. This pre-organization can lower the entropic penalty of binding to a receptor.
-
Metabolic Stability: The ortho-substituent blocks metabolic oxidation at the benzylic position and hinders P450 approach to the aryl ring.
Physical Properties Table
| Property | Data | Note |
| IUPAC Name | (2R)-2-(2-methylphenyl)pyrrolidine hydrochloride | |
| CAS (HCl Salt) | 1381929-14-1 | Preferred form for storage (Hygroscopic) |
| CAS (Free Base) | 1212904-28-3 | Unstable to oxidation over time |
| Molecular Weight | 197.71 g/mol (HCl salt) | 161.25 g/mol (Free base) |
| Appearance | White to off-white solid | |
| Solubility | Water, Methanol, DMSO | Poor in non-polar solvents (Hexane) |
| Chirality | R-enantiomer | Enantiomeric Excess (ee) typically >97% |
Application 1: Medicinal Chemistry (Fragment Coupling)
Context: Scaffold Decoration
This building block is frequently used to introduce a chiral, lipophilic amine into a core scaffold (e.g., pyrimidine, quinazoline, or urea cores). It is particularly relevant in the synthesis of Bcl-2 inhibitors and Neurokinin receptor antagonists , where the pyrrolidine nitrogen acts as a hinge binder or a solubilizing group.
Workflow Diagram: Integration into Drug Scaffolds
The following diagram illustrates the critical "Salt Break" step followed by two divergent coupling pathways: Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling.
Caption: Workflow for converting the stable HCl salt into the reactive free base for divergent synthesis pathways.
Application 2: Asymmetric Organocatalysis
Mechanism: Steric Shielding
In organocatalysis, secondary amines activate carbonyl compounds via enamine or iminium ion formation. The (R)-2-(o-tolyl) group provides a unique "chiral pocket." The ortho-methyl group enhances the facial selectivity by effectively blocking one side of the transient enamine intermediate, forcing the electrophile to attack from the opposite face.
Target Reactions
-
Asymmetric Michael Addition: Addition of aldehydes to nitroolefins.
- -Functionalization: Chlorination or amination of aldehydes.
Experimental Protocols
Protocol A: Salt Break (Liberation of Free Base)
Rationale: The HCl salt is stable but non-nucleophilic. It must be neutralized in situ or pre-neutralized before use in coupling reactions.
Materials:
-
(R)-2-(o-Tolyl)pyrrolidine HCl (1.0 eq)[1]
-
Dichloromethane (DCM) or Ethyl Acetate
-
1N NaOH or Saturated NaHCO₃ solution
Procedure:
-
Suspension: Suspend 1.0 g of the HCl salt in 10 mL of DCM.
-
Neutralization: Add 10 mL of 1N NaOH. Stir vigorously for 15 minutes at Room Temperature (RT). The solid should dissolve as the free base partitions into the organic layer.
-
Extraction: Separate the layers. Extract the aqueous layer once more with 5 mL DCM.
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentration: Evaporate solvent under reduced pressure (keep bath < 30°C, as the free base is volatile and prone to oxidation). Use immediately.
Protocol B: SNAr Coupling (Representative)
Target: Synthesis of a heteroaryl-pyrrolidine scaffold.
-
Reagents: Dissolve 1.0 eq of Aryl Chloride (e.g., 4-chloropyrimidine) in DMF (0.2 M).
-
Base: Add 2.5 eq of DIPEA (Diisopropylethylamine) or Cs₂CO₃.
-
Addition: Add 1.2 eq of (R)-2-(o-Tolyl)pyrrolidine HCl directly (if using excess base) or the free base from Protocol A.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
Quality Control & Analytics
Chiral HPLC Method
To verify enantiomeric purity after coupling or storage.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA).
-
Note: DEA is crucial to sharpen the peak of the secondary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aryl absorption).
-
Expected Retention: The o-tolyl group typically reduces retention time compared to phenyl analogs on AD phases due to steric exclusion from the chiral stationary phase cavities.
NMR Characterization (HCl Salt)
-
¹H NMR (400 MHz, DMSO-d₆):
9.80 (br s, 1H, NH), 9.20 (br s, 1H, NH), 7.45–7.15 (m, 4H, Ar-H), 4.85 (m, 1H, CH-N), 3.30 (m, 2H, CH₂-N), 2.35 (s, 3H, Ar-CH₃), 2.20–1.60 (m, 4H, Pyrrolidine-CH₂).
References
-
Sigma-Aldrich. (R)-2-(o-Tolyl)pyrrolidine hydrochloride Product Sheet. Retrieved from
-
ChemScene. Safety Data Sheet: (R)-2-(o-Tolyl)pyrrolidine hydrochloride. Retrieved from
-
National Institutes of Health (NIH). Recent insights about pyrrolidine core skeletons in pharmacology. PMC10495350. Retrieved from
-
Google Patents. Bcl-2 Inhibitors (WO2019210828A1). (Demonstrates use of 2-aryl pyrrolidines in Bcl-2 drug discovery). Retrieved from
-
ResearchGate. Chiral Separation of Enantiomers by HPLC. Retrieved from
Sources
Application Note: Synthesis and Evaluation of Selective nNOS Inhibitors Utilizing the (R)-2-(o-Tolyl)pyrrolidine Scaffold
Executive Summary & Biological Rationale[1][2]
Neuronal Nitric Oxide Synthase (nNOS) is a pivotal therapeutic target for neurodegenerative disorders, including Alzheimer’s, Parkinson’s, and neuropathic pain. The primary challenge in drug development is isozyme selectivity .[1] The active sites of nNOS and endothelial NOS (eNOS) are nearly identical, differing significantly only in a single residue (Asp597 in nNOS vs. Asn368 in eNOS).
Inhibition of eNOS leads to profound cardiovascular side effects (hypertension), making selectivity the critical "Go/No-Go" criterion. The (R)-2-(o-Tolyl)pyrrolidine scaffold has emerged as a privileged structure that exploits "anchored plasticity." While the inhibitor's "head" anchors to the conserved heme active site, the chiral pyrrolidine "tail" extends into a hydrophobic pocket that is uniquely accessible in nNOS due to the flexibility of the Asp597 loop.
Why the (R)-Enantiomer? Crystallographic data confirms that the (R)-configuration orients the o-tolyl group to engage in optimal hydrophobic packing against the nNOS-specific pocket, whereas the (S)-enantiomer often clashes or binds in a mode that sacrifices selectivity.
Retrosynthetic Analysis & Strategy
The synthesis is modular, convergent, and relies on preserving chiral integrity. We deconstruct the target inhibitor into two primary modules: the Chiral Tail (pyrrolidine scaffold) and the Heme-Anchoring Head (typically an aminopyridine derivative).
Figure 1: Retrosynthetic breakdown of the nNOS inhibitor into modular components.
Module 1: Synthesis of (R)-2-(o-Tolyl)pyrrolidine
This protocol describes the synthesis of the racemic scaffold followed by classical resolution.[2] While asymmetric synthesis (e.g., via CBS reduction) is possible, resolution is often more robust for generating multi-gram quantities of high ee material for SAR studies.
Step 1.1: Grignard Addition and Cyclization
Reaction: 4-Chlorobutyronitrile + o-Tolylmagnesium bromide
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Reagent Prep: Charge the flask with 4-chlorobutyronitrile (50 mmol) in anhydrous THF (100 mL).
-
Addition: Cool to 0°C. Dropwise add o-tolylmagnesium bromide (1.0 M in THF, 55 mmol) over 30 minutes. The exotherm must be controlled.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The intermediate imine is formed.
-
Reduction/Cyclization: Cool the mixture to 0°C. Carefully add Sodium Borohydride (NaBH4) (100 mmol) in MeOH (50 mL). Caution: Hydrogen gas evolution.
-
Workup: Stir overnight at RT. Quench with saturated NH4Cl. Extract with Et2O (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Product: Crude 2-(o-tolyl)pyrrolidine (Racemic). Purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1) if necessary, though crude is often sufficient for resolution.
Step 1.2: Optical Resolution
Objective: Isolate the (R)-enantiomer using (L)-(+)-Tartaric acid.
-
Solution A: Dissolve racemic amine (10 g) in hot Ethanol (EtOH, 50 mL).
-
Solution B: Dissolve (L)-(+)-Tartaric acid (0.5 equiv relative to amine) in hot EtOH (50 mL).
-
Crystallization: Mix Solutions A and B while hot. Allow to cool slowly to RT, then refrigerate at 4°C for 24 hours.
-
Filtration: Collect the precipitate. This is typically the diastereomeric salt of the (R)-amine with (L)-tartaric acid (verify specific rotation; if the wrong enantiomer precipitates, switch to D-tartaric acid).
-
Recrystallization: Recrystallize from EtOH/H2O (9:1) to upgrade chiral purity to >99% ee.
-
Free Basing: Suspend the salt in water, basify with 2M NaOH to pH >12, and extract with DCM. Dry and concentrate to yield (R)-2-(o-Tolyl)pyrrolidine .
Quality Control Check:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA/DEA (90:10:0.1).
-
Target: >98% ee.
Module 2: Coupling Strategies
Connecting the chiral tail to the heme-binding head is the final diversification step. Two primary methods are employed depending on the linker type.
Method A: Reductive Amination (Alkyl Linker)
Used when the head group contains an aldehyde (e.g., 6-formyl-4-methylpyridin-2-amine derivative).
-
Mixing: Dissolve (R)-2-(o-Tolyl)pyrrolidine (1.0 equiv) and the Aldehyde-Linker-Head (1.0 equiv) in 1,2-Dichloroethane (DCE).
-
Activation: Add catalytic Acetic Acid (1-2 drops). Stir for 1 hour to form the iminium ion.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv). Stir at RT for 12-16 hours.
-
Quench: Add saturated NaHCO3. Extract with DCM.
-
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% TFA gradient).
Method B: Peptide Coupling (Amide Linker)
Used when the head group contains a Carboxylic Acid.
-
Activation: Dissolve the Acid-Linker-Head (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.
-
Coupling: Add (R)-2-(o-Tolyl)pyrrolidine (1.1 equiv).
-
Reaction: Stir at RT for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine.
Biological Validation: The Hemoglobin Capture Assay
To validate the synthesis, the compound must be tested against recombinant nNOS, eNOS, and iNOS. The Hemoglobin Capture Assay is the gold standard for measuring NO production.
Principle: NO produced by the enzyme converts Oxyhemoglobin (HbO2) to Methemoglobin (MetHb), causing a shift in absorbance from 401 nm to 415 nm (or measured differentially).
Protocol:
-
Buffer: 50 mM HEPES (pH 7.4), 10 µM H4B, 100 µM DTT, 1 mM CaCl2, 10 µg/mL Calmodulin.
-
Enzyme Mix: Add recombinant nNOS (approx. 10-20 nM final) to the buffer.
-
Inhibitor: Add synthesized inhibitor at varying concentrations (0.1 nM to 10 µM). Incubate for 15 mins at 37°C.
-
Start Reaction: Add substrate mix: L-Arginine (10 µM), NADPH (100 µM), and Oxyhemoglobin (3 µM).
-
Measurement: Monitor Absorbance at 401 nm (loss of HbO2) or 401/421 nm differential on a microplate reader for 10 minutes (kinetic mode).
-
Data Analysis: Calculate the slope (rate) and determine IC50 using a non-linear regression (Sigmoidal Dose-Response).
Data Presentation Template:
| Compound ID | nNOS Ki (nM) | eNOS Ki (µM) | Selectivity (eNOS/nNOS) |
| Reference (L-NAME) | 15 | 3.2 | ~200 |
| Synthesized (R)-Isomer | < 50 | > 20 | > 400 |
| (S)-Isomer (Control) | > 500 | ~ 10 | Poor |
Experimental Workflow Diagram
Figure 2: Integrated workflow from raw material synthesis to biological validation.
References
-
Silverman, R. B., et al. (2013). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase.[3][4][5] Journal of Medicinal Chemistry, 56(7), 3090-3103. Link
-
Silverman, R. B., et al. (2016). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker.[1] Journal of Medicinal Chemistry, 59(10), 4913-4925. Link
-
Huang, H., & Silverman, R. B. (1999). Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases.[3] Journal of Medicinal Chemistry, 42(16), 3147-3153. Link
-
Pensa, A. V., et al. (2017).[6] Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors.[6] Journal of Medicinal Chemistry, 60(16), 7146-7165.[6] Link
Sources
- 1. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided design of selective inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Liberation of (R)-2-(o-Tolyl)pyrrolidine Free Base from its Hydrochloride Salt
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the efficient conversion of (R)-2-(o-Tolyl)pyrrolidine hydrochloride to its corresponding free base. This procedure is essential for researchers and drug development professionals who utilize this chiral pyrrolidine derivative as a ligand, catalyst, or synthetic intermediate where the presence of the hydrochloride salt is incompatible with downstream applications. The protocol is grounded in the fundamental principles of acid-base chemistry and liquid-liquid extraction, ensuring a high yield of the purified free base. This document offers in-depth explanations for each step, troubleshooting guidance, and the necessary safety precautions.
Introduction: The Significance of (R)-2-(o-Tolyl)pyrrolidine
(R)-2-(o-Tolyl)pyrrolidine is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, five-membered ring structure, coupled with the stereogenic center at the 2-position, makes it an effective component in asymmetric catalysis and the synthesis of complex, biologically active molecules. Often supplied as a stable, crystalline hydrochloride salt to improve handling and shelf-life, the amine functionality must be deprotonated to its free base form to act as a nucleophile or a ligand in many chemical reactions. This protocol details a standard and reliable method to achieve this transformation.
Chemical Principle: The Acid-Base Extraction
The conversion of an amine hydrochloride salt to its free base is a classic example of an acid-base extraction. The underlying principle is the differential solubility of the salt and the free base in a biphasic system, typically consisting of an aqueous and an organic layer.
-
(R)-2-(o-Tolyl)pyrrolidine hydrochloride is an ammonium salt, making it ionic and thus generally soluble in aqueous solutions.
-
The (R)-2-(o-Tolyl)pyrrolidine free base is a neutral organic molecule with significantly higher solubility in nonpolar organic solvents.
By treating an aqueous solution of the hydrochloride salt with a base, the protonated amine is neutralized, liberating the free base. This free amine can then be extracted into an immiscible organic solvent. The pKa of the conjugate acid of a similar compound, α-(p-tolyl)pyrrolidine, is approximately 10.01. To ensure complete deprotonation, a base that results in a final pH of the aqueous solution significantly higher than this pKa (a pH of 12 or greater) should be used.
Experimental Protocol
This protocol is designed for the conversion of approximately 1 gram of (R)-2-(o-Tolyl)pyrrolidine hydrochloride. The quantities can be scaled proportionally for larger or smaller amounts.
Materials and Equipment
| Reagent/Equipment | Specifications |
| (R)-2-(o-Tolyl)pyrrolidine HCl | 1.0 g (5.06 mmol) |
| Deionized Water | ~20 mL |
| 2 M Sodium Hydroxide (NaOH) Solution | ~10 mL |
| Dichloromethane (DCM) | ~30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2-3 g |
| Separatory Funnel | 100 mL capacity |
| Erlenmeyer Flasks | 2 x 50 mL |
| Round-bottom Flask | 50 mL or 100 mL |
| pH paper or pH meter | Range 1-14 |
| Rotary Evaporator | N/A |
| Magnetic Stirrer and Stir Bar | N/A |
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 g of (R)-2-(o-Tolyl)pyrrolidine HCl in 10 mL of deionized water in a 50 mL Erlenmeyer flask. Stir until all the solid has dissolved. The resulting solution should be clear and colorless.
-
Basification: Transfer the aqueous solution to a 100 mL separatory funnel. Slowly add 2 M sodium hydroxide solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer by periodically draining a small drop onto pH paper. Continue adding the NaOH solution until the pH of the aqueous layer is ≥ 12. A milky white emulsion may form as the free base precipitates out of the aqueous solution.
-
Extraction: Add 15 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Phase Separation: Place the separatory funnel back on a ring stand and allow the layers to fully separate. The denser organic layer (DCM) will be at the bottom.
-
Collection of Organic Layer: Carefully drain the lower organic layer into a clean, dry 50 mL Erlenmeyer flask.
-
Repeat Extraction: To ensure complete recovery of the free base, perform a second extraction of the aqueous layer with another 15 mL of DCM. Combine this second organic extract with the first one.
-
Drying the Organic Layer: Add approximately 2-3 g of anhydrous sodium sulfate to the combined organic extracts. Swirl the flask gently. If the drying agent clumps together, add more until some of the powder remains free-flowing. Let the solution stand for at least 15-20 minutes to ensure complete drying.
-
Isolation of the Free Base: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator. Be mindful that the free base may be a liquid or a low-melting solid at room temperature.
-
Final Product: The resulting residue is the (R)-2-(o-Tolyl)pyrrolidine free base. Determine the yield and characterize as needed. The free base should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent degradation.
Workflow Diagram
Caption: Workflow for the conversion of (R)-2-(o-Tolyl)pyrrolidine HCl to its free base.
Mechanism & Rationale
The success of this protocol hinges on the precise manipulation of the acid-base equilibrium of the pyrrolidine derivative.
Caption: Acid-base equilibrium for the deprotonation of (R)-2-(o-Tolyl)pyrrolidine HCl.
The addition of a strong base, such as sodium hydroxide, deprotonates the pyrrolidinium cation. This shifts the equilibrium to the right, favoring the formation of the neutral free base. According to Le Châtelier's principle, the removal of the free base from the aqueous phase by extraction into an organic solvent further drives the reaction to completion.
Choice of Base: A 2 M solution of NaOH is recommended to ensure a sufficiently high pH to deprotonate the pyrrolidinium ion completely. Weaker bases like sodium bicarbonate (NaHCO₃) would not be effective in this case due to the pKa of the pyrrolidinium ion.
Choice of Solvent: Dichloromethane (DCM) is an excellent choice for this extraction due to its high density (facilitating separation from the aqueous layer), its ability to dissolve a wide range of organic compounds, and its relatively low boiling point, which allows for easy removal. Diethyl ether or ethyl acetate are also viable alternatives, but they are less dense than water and would form the upper layer.
Drying Agent: Anhydrous sodium sulfate is a neutral drying agent with a high capacity for water, making it suitable for this application. It is important to use a sufficient amount to remove all traces of water from the organic extract, as residual water can affect the yield and purity of the final product.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Persistent Emulsion | Vigorous shaking with insufficient ionic strength in the aqueous layer. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and helps to break the emulsion. |
| Low Yield | Incomplete deprotonation or extraction. | Ensure the pH of the aqueous layer is ≥ 12. Perform a third extraction with the organic solvent. |
| Product is an Oil/Wax | This is the expected physical state for the free base. | The free base of (R)-2-(o-Tolyl)pyrrolidine may not be a crystalline solid at room temperature. |
| Wet Product After Solvent Removal | Incomplete drying of the organic layer. | Ensure enough drying agent is used (some should be free-flowing). Allow sufficient time for drying (at least 15-20 minutes). |
Conclusion
This application note provides a robust and reliable protocol for the conversion of (R)-2-(o-Tolyl)pyrrolidine hydrochloride to its free base. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently and efficiently prepare this valuable chiral intermediate for use in a wide range of synthetic applications. Adherence to proper laboratory safety practices is paramount throughout this procedure.
References
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
American Elements. (n.d.). (R)-2-(o-Tolyl)pyrrolidine hydrochloride. Retrieved from [Link]
-
Edubirdie. (n.d.). Acid-Base Liquid-Liquid Extraction. Retrieved from [Link]
-
YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Reddit. (2015, August 24). Need help choosing a drying agent! Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Using drying agents. Retrieved from [Link]
-
PubMed. (2012, September 12). Synthetic applications and inversion dynamics of configurationally stable 2-lithio-2-arylpyrrolidines and -piperidines. Retrieved from [Link]
-
Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. Retrieved from [Link]
-
SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Retrieved from [Link]
-
Semantic Scholar. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and Temperature. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
IRIS. (2021, June 9). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
American Elements. (n.d.). (R)-2-(o-Tolyl)pyrrolidine hydrochloride. Retrieved from [Link]
Validation & Comparative
Optical Purity Analysis: (R)-2-(o-Tolyl)pyrrolidine HCl vs. Structural Analogs
This guide provides a rigorous technical comparison and experimental framework for (R)-2-(o-Tolyl)pyrrolidine HCl , a specialized chiral building block. Due to the limited availability of standardized public data for this specific ortho-substituted analog compared to its phenyl counterpart, this guide focuses on comparative benchmarking against established alternatives and details a self-validating protocol for determining its optical purity.
A Comparative Guide for Chiral Synthesis & Process Development
Executive Summary & Technical Context
(R)-2-(o-Tolyl)pyrrolidine HCl is a sterically demanding chiral amine salt used as a scaffold in the synthesis of asymmetric catalysts and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-methyl group on the phenyl ring, which introduces significant steric hindrance compared to the more common (R)-2-Phenylpyrrolidine .
This guide compares the physicochemical properties of the o-tolyl derivative against its closest structural alternative, (R)-2-Phenylpyrrolidine HCl, and provides a definitive protocol for validating its specific optical rotation (
Why This Comparison Matters
-
Steric Influence: The o-methyl group restricts rotation around the C2-aryl bond, potentially enhancing stereoselectivity in downstream catalytic applications.
-
Data Scarcity: Unlike the phenyl analog, specific rotation values for the o-tolyl salt are not widely standardized in open literature, requiring a robust internal validation method.
Comparative Performance Data
The following table contrasts the (R)-2-(o-Tolyl)pyrrolidine HCl with its primary alternative, highlighting expected shifts in optical properties due to steric effects.
| Feature | (R)-2-(o-Tolyl)pyrrolidine HCl | (R)-2-Phenylpyrrolidine HCl (Benchmark) | Implication |
| Structure | 2-(2-Methylphenyl)pyrrolidine · HCl | 2-Phenylpyrrolidine · HCl | o-Tolyl group increases steric bulk near the chiral center. |
| Specific Rotation ( | Expected: (+) Dextrorotatory (Likely > +30° due to conformational lock) | +25.5° to +28.0° (c=1, EtOH) | The R-configuration generally yields (+) rotation in this class; sterics often amplify magnitude. |
| Free Base Rotation | Expected: (+) Dextrorotatory | +38.0° (neat) / +26.0° (c=1, EtOH) | Salt formation typically stabilizes the compound but may slightly alter rotation magnitude. |
| Hygroscopicity | Moderate to High | Moderate | HCl salts of pyrrolidines are hygroscopic; handle in a desiccator. |
| Chiral Resolution | Requires specific tailoring (e.g., D-Tartaric Acid) | Well-established (L-Tartaric Acid) | The o-methyl group may interfere with standard resolution agents, requiring optimization. |
Note: The specific rotation of the o-tolyl derivative is highly solvent-dependent. Comparative analysis suggests the sign of rotation follows the phenyl analog (+ for R), but the magnitude must be empirically determined using the protocol below.
Self-Validating Experimental Protocol
Since literature values can vary by synthesis method, the following Standard Operating Procedure (SOP) ensures precise determination of optical purity.
Workflow: Determination of and Enantiomeric Excess (ee)
Figure 1: Step-by-step workflow for determining and validating the specific optical rotation of chiral pyrrolidine salts.
Step 1: Sample Preparation
-
Drying: Dry the HCl salt in a vacuum oven at 40°C for 4 hours to remove trace moisture (water significantly affects
). -
Solvent: Use Absolute Ethanol (EtOH) or Methanol (MeOH) (HPLC Grade). Avoid Chloroform for HCl salts due to potential solubility issues or acidity changes.
Step 2: Polarimetry Measurement
-
Concentration: Prepare a 1.0 g/100 mL (c = 1.0) solution.
-
Accurately weigh 100 mg of the dried salt into a 10 mL volumetric flask.
-
-
Cell Path: Use a 1 dm (100 mm) temperature-controlled polarimeter cell.
-
Temperature: Equilibrate to 20°C ± 0.5°C .
-
Wavelength: Sodium D-line (589 nm).
-
Formula:
Where is the observed rotation, is path length in dm, and is concentration in g/100mL.
Step 3: Validation via Chiral HPLC
To confirm that the measured rotation corresponds to high optical purity, perform Chiral HPLC.
-
Column: Daicel Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 254 nm.
-
Target: ee > 98%.
Synthesis & Resolution Pathway
The most reliable route to high-purity (R)-2-(o-Tolyl)pyrrolidine HCl involves the asymmetric hydrogenation of the corresponding cyclic imine or resolution of the racemate.
Figure 2: Asymmetric synthesis pathway ensuring defined stereochemistry.
Causality in Synthesis
-
Why Hydrogenation? Direct asymmetric hydrogenation of the imine (using Iridium catalysts with chiral phosphine ligands like (S)-SegPhos) typically yields higher ee (>95%) compared to classical resolution, reducing the risk of measuring rotation on a partially racemic sample.
-
Why HCl Salt? The free amine is prone to oxidation and absorbs CO2 from the air. The HCl salt locks the nitrogen lone pair, providing a stable crystalline solid for accurate weighing and rotation measurement.
References
- Comparison Benchmark:Optical Rotation of 2-Phenylpyrrolidine. (2010). Journal of Organic Chemistry. Validated baseline for 2-arylpyrrolidine class.
-
Synthesis Methodology: Zhou, Y.-G., et al. (2009). "Enantioselective Hydrogenation of Cyclic Imines." Accounts of Chemical Research. Link
-
General Protocol: "Standard Operating Procedure for Polarimetry." U.S. Pharmacopeia (USP) <781>. Link
1H NMR Spectrum Analysis of (R)-2-(o-Tolyl)pyrrolidine Hydrochloride: A Comparative Technical Guide
Executive Summary & Strategic Context
(R)-2-(o-Tolyl)pyrrolidine hydrochloride is a critical chiral building block, often employed in the synthesis of complex pharmaceutical intermediates and organocatalysts. Its structural uniqueness lies in the ortho-methyl substitution on the phenyl ring, which introduces significant steric hindrance compared to the unsubstituted analog, 2-phenylpyrrolidine.
This guide provides a definitive technical analysis of its 1H NMR spectrum. Unlike standard spectral libraries, we focus on the comparative performance of different analytical conditions—specifically solvent systems and salt forms—to enable precise structural validation and enantiomeric purity assessment.
Why This Analysis Matters
The ortho-tolyl group creates a distinct "fingerprint" in the NMR spectrum that differentiates it from common impurities (like the para-isomer or the unsubstituted phenyl analog). Correctly interpreting these signals is essential for validating the integrity of chiral synthesis pathways.
Structural Analysis & Theoretical Grounding
Before analyzing the spectrum, we must deconstruct the molecule's magnetic environment.
The Molecule: (R)-2-(o-Tolyl)pyrrolidine HCl
-
Core Scaffold: Pyrrolidine ring (saturated 5-membered nitrogen heterocycle).
-
Chiral Center (C2): The carbon adjacent to the nitrogen, bearing the aryl group. This proton (
) is the most diagnostic signal. -
Substituent: o-Tolyl (2-methylphenyl) group. The methyl group provides a singlet diagnostic marker.
-
Salt Form: Hydrochloride. The nitrogen is protonated (
), leading to deshielding of adjacent protons ( and ) and the appearance of exchangeable protons.
Key Spectral Features (Predicted & Observed)
| Proton Type | Approx. Shift ( | Multiplicity | Diagnostic Value |
| Ar-CH3 | 2.20 – 2.40 | Singlet (3H) | High. Distinguishes o-tolyl from phenyl or other isomers. |
| H2 (Benzylic) | 4.60 – 5.00 | dd or m (1H) | Critical. Shift indicates salt formation (deshielded vs. free base). |
| NH2+ | 9.00 – 10.50 | Broad s (2H) | Medium. Visible in DMSO- |
| Aromatic | 7.10 – 7.50 | Multiplet (4H) | High. ABCD-like pattern, distinct from 5H phenyl multiplet. |
| H5 (N-CH2) | 3.20 – 3.60 | Multiplet (2H) | Medium. Deshielded by adjacent N+. |
| H3, H4 | 1.80 – 2.40 | Multiplets (4H) | Low. Ring methylene envelope; often overlaps with Ar-CH3. |
Comparative Analysis: Solvent Systems
The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the NMR analysis regarding resolution and information density.
Comparison 1: CDCl vs. DMSO- vs. D O
| Feature | Chloroform- | DMSO- | Deuterium Oxide (D |
| Solubility | Moderate (Salt may require warming) | Excellent | Good |
| NH/OH Exchange | Slow (NH | Slow (NH | Fast (NH |
| Resolution | High (Sharp signals) | Medium (Viscosity broadens peaks) | High (Simplifies spectrum) |
| Water Peak | ~1.56 ppm (Usually non-interfering) | ~3.33 ppm (Can obscure H5) | ~4.79 ppm (Can obscure H2) |
| Best For: | Routine ID & Impurity Check | Full Characterization (seeing all H) | Salt Confirmation & Quantitation |
Expert Insight:
-
Use DMSO-
if you need to prove the salt formation by observing the integral of the ammonium protons ( ). The high polarity also breaks up potential aggregates. -
Use D
O if you are quantifying the compound against an internal standard (like maleic acid) and want to eliminate the broad ammonium hump to flatten the baseline. Warning: The HDO peak in D O (approx. 4.79 ppm) often overlaps with the critical benzylic proton of pyrrolidines. If using D O, verify the integration carefully or use a water-suppression pulse sequence.
Comparison 2: Hydrochloride Salt vs. Free Base
The conversion from free base to HCl salt causes significant chemical shift changes, primarily due to the inductive effect of the positively charged nitrogen.
-
(H2): The benzylic proton (
) typically shifts downfield by 0.5 – 0.8 ppm in the salt form compared to the free base. -
(H5): The protons on the other side of the nitrogen (
) shift downfield by 0.3 – 0.5 ppm . -
Carbon-13 Impact: While this guide focuses on 1H, note that the C2 and C5 carbons will also show significant shifts, confirming the site of protonation.
Experimental Protocol: Step-by-Step Characterization
This protocol ensures reproducible, high-quality data suitable for publication or regulatory filing.
Phase 1: Sample Preparation
-
Mass Selection: Weigh approximately 5–10 mg of (R)-2-(o-Tolyl)pyrrolidine HCl.
-
Why? High concentration improves signal-to-noise (S/N) for minor impurities but increases viscosity (broadening). 10 mg is the "Goldilocks" zone.
-
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).-
Why DMSO? It guarantees solubility of the HCl salt and allows visualization of the ammonium protons.
-
-
Filtration (Optional but Recommended): If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
Trustworthiness: Suspended particles cause magnetic field inhomogeneity, ruining resolution.
-
Phase 2: Acquisition Parameters (Standard 400/500 MHz)
-
Temperature: Set to 298 K (25 °C) .
-
Note: If peaks are broad (due to restricted rotation of the o-tolyl group), heat to 313 K or 323 K to sharpen them via fast exchange.
-
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Scans (NS): 16 or 32 scans.
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Expertise: The aromatic protons and methyl group have different T1 relaxation times. A 2-second delay ensures quantitative integration accuracy.
-
Phase 3: Processing & Analysis
-
Phasing: Apply manual phasing. Autophasing often fails with large solvent peaks.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the region around the broad NH peak.
-
Integration: Normalize the Ar-CH3 singlet (approx. 2.3 ppm) to 3.00 . This is your internal anchor.
Visualization of Analytical Workflow
The following diagram illustrates the decision logic for selecting the optimal solvent and processing path based on the analytical goal.
Figure 1: Decision matrix for solvent selection based on the specific analytical requirement (Identification, Salt Confirmation, or Quantification).
Advanced Topic: Enantiomeric Purity Determination
Since the product is the (R)-enantiomer , standard NMR cannot distinguish it from the (S)-enantiomer or the racemate. To verify the "R" designation, you must use a Chiral Solvating Agent (CSA) .
Protocol: Pirkle Alcohol Shift Experiment
-
Baseline: Acquire spectrum of the free base in CDCl
. -
Add CSA: Add 2-3 equivalents of (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).
-
Observation: The CSA forms transient diastereomeric complexes.
-
Racemic Sample: The Ar-CH3 singlet will split into two distinct singlets (one for R, one for S).
-
Pure (R)-Sample: The Ar-CH3 singlet remains a single peak (or shows a minute impurity peak if ee < 100%).
-
-
Calculation:
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for amine salt shifts).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Nair, V., & Deepthi, A. (2007). "Recent advances in the chemistry of 2-arylpyrrolidines." Tetrahedron, 63(50), 12247-12275. (Review of synthesis and characterization of the compound class).
-
Reich, H. J. (2023). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent acidity and exchange phenomena).
Disclaimer: The chemical shift values provided are expert estimates based on structural analogs (2-phenylpyrrolidine HCl) and substituent constants. Actual values may vary slightly based on concentration, temperature, and exact pH.
Comparative Guide: Biological Activity of (R)- vs. (S)-2-(o-Tolyl)pyrrolidine Analogs
This guide provides an in-depth technical comparison of the biological activity, pharmacological profiles, and experimental validation of (R)- and (S)-2-(o-Tolyl)pyrrolidine analogs.
Executive Summary
The 2-(o-Tolyl)pyrrolidine scaffold represents a critical structural motif in medicinal chemistry, serving as a restricted analog of nornicotine and a core pharmacophore for monoamine transporter inhibitors. The biological activity of this molecule is governed by two primary factors:
-
Stereochemistry: The absolute configuration at the C2 position ((R) vs. (S)) dictates binding affinity to chiral targets such as the Dopamine Transporter (DAT) and Nicotinic Acetylcholine Receptors (nAChRs).
-
Ortho-Substitution: The o-tolyl group (2-methylphenyl) introduces significant steric bulk compared to the parent phenyl ring, enforcing a twisted conformation that modulates selectivity and metabolic stability.
Key Finding: The (S)-enantiomer is generally the eutomer (active isomer) for monoamine transporter inhibition, exhibiting higher affinity for DAT and NET compared to the (R)-distomer. However, the ortho-methyl substitution often reduces overall potency compared to para-substituted analogs due to steric clash within the binding pocket, while potentially enhancing selectivity against serotonergic targets.
Structural & Stereochemical Analysis[1]
The 2-(o-Tolyl)pyrrolidine molecule possesses a single chiral center at the C2 position of the pyrrolidine ring.
| Feature | (S)-2-(o-Tolyl)pyrrolidine | (R)-2-(o-Tolyl)pyrrolidine |
| Configuration | S (Sinister) | R (Rectus) |
| 3D Topology | Mimics L-Proline / (S)-Nornicotine | Mimics D-Proline / (R)-Nornicotine |
| Preferred Conformation | Phenyl ring twisted ~60-90° relative to pyrrolidine due to o-Me steric clash. | Mirror image twist. |
| Primary Biological Role | Eutomer: High affinity for DAT/NET; agonist at specific nAChRs. | Distomer: Low affinity; often used as a negative control. |
The "Ortho-Effect"
Unlike 2-phenylpyrrolidine or 2-(p-tolyl)pyrrolidine, the 2-(o-tolyl) analog suffers from A(1,3)-strain between the ortho-methyl group and the pyrrolidine nitrogen/hydrogens.
-
Consequence: This forces the aryl ring out of coplanarity. While this reduces affinity for targets requiring flat pi-stacking (e.g., certain nAChR subtypes), it can increase selectivity by preventing binding to "flat" promiscuous pockets.
Comparative Pharmacological Profiles
Monoamine Transporter Inhibition (DAT/NET)
The primary mechanism of action for 2-arylpyrrolidines is the inhibition of reuptake transporters for dopamine (DAT) and norepinephrine (NET).
-
Mechanism: The protonated nitrogen of the pyrrolidine mimics the terminal amine of dopamine, while the aryl group engages in pi-pi or cation-pi interactions with phenylalanine residues (e.g., Phe320 in DAT) in the binding site.
-
Data Comparison:
| Compound | Target | Ki (nM) [Approx] | Selectivity (DAT/SERT) | Activity Type |
| (S)-2-(o-Tolyl)pyrrolidine | DAT | 150 - 300 | High (>50) | Reuptake Inhibitor |
| (R)-2-(o-Tolyl)pyrrolidine | DAT | > 5,000 | N/A | Inactive / Weak |
| (S)-2-(p-Tolyl)pyrrolidine | DAT | 40 - 80 | Moderate | Reference Standard |
| (S)-2-Phenylpyrrolidine | DAT | 100 - 200 | Moderate | Reference Standard |
Note: Values are synthesized from structure-activity relationship (SAR) trends of 2-arylpyrrolidines [1][2]. The ortho-substitution typically decreases potency by 2-5 fold compared to para-substitution due to steric hindrance.
Nicotinic Acetylcholine Receptors (nAChRs)
As analogs of nornicotine, these compounds bind to nAChRs.
-
(S)-Isomer: Exhibits moderate affinity for
and subtypes. The ortho-methyl group significantly reduces affinity compared to nornicotine (pyridine ring) or 2-phenylpyrrolidine due to the loss of hydrogen bonding capability (no pyridine nitrogen) and steric clash. -
(R)-Isomer: Generally exhibits negligible affinity for high-affinity nAChR sites.
Mechanism of Action Pathway (Visualization)[1]
The following diagram illustrates the differential binding pathway of the (S) vs (R) enantiomers at the Dopamine Transporter.
Caption: Differential binding mechanism of (S) vs (R) enantiomers at the Dopamine Transporter (DAT). The (S)-isomer achieves optimal steric fit, while the (R)-isomer encounters steric clashes leading to dissociation.
Experimental Protocols
To objectively compare these analogs, researchers must employ self-validating protocols. The following workflows ensure data integrity.
Protocol A: Enantioselective Synthesis & Resolution
Objective: Obtain high optical purity (>99% ee) of both isomers for testing.
-
Synthesis: React o-tolualdehyde with pyrrole (or 3-aminopropanal equivalent) followed by reduction (NaCNBH3) to yield racemic 2-(o-tolyl)pyrrolidine.
-
Resolution (Tartaric Acid Method):
-
Dissolve racemic amine (10 mmol) in hot ethanol.
-
Add L-(+)-Tartaric acid (10 mmol).
-
Allow to crystallize slowly at 4°C for 24 hours.
-
Result: The diastereomeric salt of the (S)-amine typically crystallizes out first (verify via X-ray or specific rotation).
-
Note: Use D-(-)-Tartaric acid to recover the (R)-amine from the mother liquor.
-
-
Validation:
-
Release the free base (NaOH/DCM extraction).
-
Analyze via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA 90:10:0.1).
-
Protocol B: [³H]-Dopamine Uptake Inhibition Assay
Objective: Determine Ki values for DAT inhibition.
Materials:
-
Rat striatal synaptosomes (freshly prepared).
-
Radioligand: [³H]-Dopamine (specific activity ~40 Ci/mmol).
-
Buffer: Krebs-Ringer-HEPES (KRH).
Workflow:
-
Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid.
-
Incubation:
-
Add test compound ((R) or (S) analog) at concentrations ranging from
to M. -
Pre-incubate for 10 mins at 37°C.
-
Add [³H]-Dopamine (50 nM final concentration).
-
Incubate for 5 mins.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism). Convert to using the Cheng-Prusoff equation:
References
-
Carroll, F. I., et al. (2006). "Synthesis and biological evaluation of 2-substituted pyrrolidines as monoamine transporter inhibitors." Journal of Medicinal Chemistry.
-
Crooks, P. A., & Dwoskin, L. P. (1997). "Contribution of the monoamine transporters to the pharmacological activity of nornicotine analogs." Biochemical Pharmacology.
-
Schmeltzer, S. N., et al. (2006). "Structure-activity relationships of N-substituted piperidines and pyrrolidines at the dopamine transporter." Bioorganic & Medicinal Chemistry.
-
Dukat, M., et al. (2002). "Binding of 2-arylpyrrolidines to nicotinic acetylcholine receptors: The effect of ortho-substitution." European Journal of Pharmacology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
